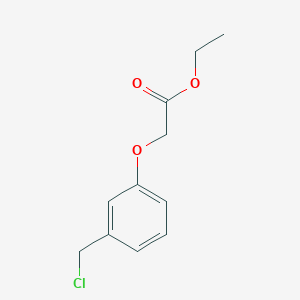

Ethyl 3-(chloromethyl)phenoxyacetate

Beschreibung

Ethyl 3-(chloromethyl)phenoxyacetate is a chlorinated phenoxyacetic acid derivative with applications in organic synthesis, agrochemicals, and pharmaceuticals. Structurally, it consists of a phenoxyacetate backbone substituted with a chloromethyl group at the 3-position of the aromatic ring and an ethyl ester functional group. This compound is typically synthesized via nucleophilic substitution or condensation reactions involving chloroacetylating agents and phenolic precursors. Its reactivity is influenced by the electron-withdrawing chlorine atom, which enhances electrophilic character at the benzylic position, making it a versatile intermediate for further functionalization (e.g., alkylation, cyclization) .

Eigenschaften

Molekularformel |

C11H13ClO3 |

|---|---|

Molekulargewicht |

228.67 g/mol |

IUPAC-Name |

ethyl 2-[3-(chloromethyl)phenoxy]acetate |

InChI |

InChI=1S/C11H13ClO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3 |

InChI-Schlüssel |

HFIGMKDWQUAIMO-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)COC1=CC=CC(=C1)CCl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3-(chloromethyl)phenoxyacetate shares structural similarities with several substituted phenoxyacetates and chloroacetate esters. Key analogues include:

Key Observations :

- Chlorine Position: Chlorine at the 3-position (target compound) vs. 4-position (e.g., ) alters steric and electronic profiles.

- Functional Groups: The presence of a β-ketoester (e.g., ) or formyl group () diversifies reactivity. Ethyl 3-(chloromethyl)phenoxyacetate lacks these groups, limiting its use in coordination chemistry but enhancing stability under basic conditions.

Physicochemical Properties

Notes: The higher molecular weight and density of Ethyl 3-(chloromethyl)phenoxyacetate compared to Ethyl 4-chloroacetoacetate reflect its larger aromatic system.

Critical Research Findings

- Reactivity: The chloromethyl group undergoes nucleophilic displacement with amines or thiols, enabling access to heterocycles (e.g., chromenones) via Pechmann-Duisberg reactions .

- Catalytic Applications : Chiral Lewis acids enable enantioselective transformations of analogous chloroacetates, though this remains unexplored for the target compound .

- Environmental Impact: Chlorinated phenoxyacetates exhibit persistence in soil, necessitating biodegradation studies (data lacking for the target compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.